4-bromo-6-chloro-2-phenyl-2H-benzotriazol-5-amine
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Overview
Description
4-bromo-6-chloro-2-phenyl-2H-benzotriazol-5-amine is a chemical compound with the molecular formula C12H8BrClN4. This compound is part of the benzotriazole family, which is known for its diverse applications in various fields such as medicinal chemistry, material sciences, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-chloro-2-phenyl-2H-benzotriazol-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-bromo-2-chloroaniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-bromo-6-chloro-2-phenyl-2H-benzotriazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzotriazole derivatives, while oxidation reactions can produce different oxidized forms of the compound .
Scientific Research Applications
4-bromo-6-chloro-2-phenyl-2H-benzotriazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 4-bromo-6-chloro-2-phenyl-2H-benzotriazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-bromo-6-chloro-2-phenyl-2H-benzotriazol-5-amine include other benzotriazole derivatives such as:
- 5-bromo-6-chloro-pyrazin-2-amine
- 4-bromo-2-chlorophenol
Uniqueness
What sets this compound apart is its unique combination of substituents, which confer specific chemical and biological properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
IUPAC Name |
4-bromo-6-chloro-2-phenylbenzotriazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN4/c13-10-11(15)8(14)6-9-12(10)17-18(16-9)7-4-2-1-3-5-7/h1-6H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWFKZXFSUJHRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=C(C(=C(C3=N2)Br)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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